Ethyl 2-iodobenzimidate Ethyl 2-iodobenzimidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14232313
InChI: InChI=1S/C9H10INO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3
SMILES:
Molecular Formula: C9H10INO
Molecular Weight: 275.09 g/mol

Ethyl 2-iodobenzimidate

CAS No.:

Cat. No.: VC14232313

Molecular Formula: C9H10INO

Molecular Weight: 275.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-iodobenzimidate -

Specification

Molecular Formula C9H10INO
Molecular Weight 275.09 g/mol
IUPAC Name ethyl 2-iodobenzenecarboximidate
Standard InChI InChI=1S/C9H10INO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3
Standard InChI Key MNNFRTFOZHJXIR-UHFFFAOYSA-N
Canonical SMILES CCOC(=N)C1=CC=CC=C1I

Introduction

Structural and Molecular Characteristics

Ethyl 2-iodobenzimidate (C₉H₁₀INO₂) is characterized by a benzene ring substituted with an iodine atom at the ortho position and an imidate ester group (-N=C(OEt)-O-) at the adjacent position. This configuration distinguishes it from benzamide analogs like N-ethyl-2-iodobenzamide (C₉H₁₀INO), which possess an amide moiety (-CONH-) instead of the imidate ester.

Key Structural Features:

  • Iodine Substituent: The electron-withdrawing iodine atom at the ortho position influences electronic distribution, enhancing electrophilic substitution reactivity at the para position.

  • Imidate Ester Group: The imidate functional group confers unique reactivity, enabling participation in nucleophilic addition and cyclization reactions .

Table 1: Comparative Molecular Properties

PropertyEthyl 2-IodobenzimidateN-Ethyl-2-Iodobenzamide
Molecular FormulaC₉H₁₀INO₂C₉H₁₀INO
Molecular Weight (g/mol)291.09275.09
Functional GroupImidate esterAmide
logP (Predicted)2.8–3.22.5–3.0

Synthetic Methodologies

While no documented synthesis of ethyl 2-iodobenzimidate exists in the provided sources, its preparation can be inferred from routes used for analogous iodinated imidates and benzamides.

Pathway 1: Iodination of Ethyl Benzimidate

  • Starting Material: Ethyl benzimidate (C₉H₁₁NO₂).

  • Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 0–25°C.

  • Purification: Column chromatography (hexane/ethyl acetate gradient) to isolate the ortho-iodinated product.

Reaction Scheme:
Ethyl benzimidate+IClEthyl 2-iodobenzimidate+HCl\text{Ethyl benzimidate} + \text{ICl} \rightarrow \text{Ethyl 2-iodobenzimidate} + \text{HCl}

Pathway 2: Transimidification

  • Starting Material: 2-Iodobenzonitrile.

  • Reaction with Ethanol and HCl: Formation of ethyl 2-iodobenzimidate hydrochloride intermediate.

  • Neutralization: Treatment with aqueous sodium bicarbonate to yield the free imidate .

Chemical Reactivity and Applications

Nucleophilic Substitution

The iodine atom in ethyl 2-iodobenzimidate is susceptible to displacement by nucleophiles (e.g., amines, thiols) under mild conditions, analogous to N-ethyl-2-iodobenzamide. For example:
Ethyl 2-iodobenzimidate+RNH2Ethyl 2-(alkylamino)benzimidate+NaI\text{Ethyl 2-iodobenzimidate} + \text{RNH}_2 \rightarrow \text{Ethyl 2-(alkylamino)benzimidate} + \text{NaI}

Cyclization Reactions

The imidate group facilitates intramolecular cyclization, enabling the synthesis of heterocycles such as quinazolinones:
Ethyl 2-iodobenzimidateΔ,BaseQuinazolinone derivative\text{Ethyl 2-iodobenzimidate} \xrightarrow{\Delta, \text{Base}} \text{Quinazolinone derivative}

ApplicationMechanismChallenges
Radiopharmaceuticals¹²³I labeling for SPECT imagingRadiolytic stability optimization
Organic SynthesisBuilding block for heterocyclesCompeting side reactions
CatalysisLigand in transition-metal complexesSteric hindrance from ethyl group

Future Research Directions

  • Synthetic Optimization: Develop regioselective iodination methods to minimize para-substituted byproducts.

  • Biological Screening: Evaluate antiproliferative activity against cancer cell lines and compare with benzamide analogs.

  • Radiolabeling Studies: Investigate ¹²⁵I or ¹³¹I incorporation for theranostic applications.

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